Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride
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Overview
Description
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2.2ClH. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with 2-chloroethyl, cyclohexyl, and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride typically involves the reaction of ethylenediamine with 2-chloroethyl chloride, cyclohexylamine, and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the substitution reactions. The product is then purified through recrystallization or column chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are carried out under acidic or basic conditions, depending on the oxidizing agent used.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: The major products include substituted ethylenediamine derivatives, where the chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The major products include N-oxides and other oxidized derivatives.
Reduction Reactions: The major products include amine derivatives with reduced nitrogen atoms.
Scientific Research Applications
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of substituted ethylenediamine derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of substituted ethylenediamine derivatives on biological systems.
Medicine: The compound is used in medicinal chemistry research to develop new therapeutic agents, particularly those targeting cancer cells.
Industry: The compound is used in the production of various industrial chemicals, including surfactants, polymers, and coatings.
Mechanism of Action
The mechanism of action of Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride involves the interaction of the compound with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of cellular processes. The cyclohexyl and methyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)ethylenediamine: A similar compound with two 2-chloroethyl groups and no cyclohexyl or methyl substitutions.
N,N-Bis(2-chloroethyl)-N’-methyl-ethylenediamine: A similar compound with two 2-chloroethyl groups and one methyl substitution.
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-ethylenediamine: A similar compound with two 2-chloroethyl groups and one cyclohexyl substitution.
Uniqueness
Ethylenediamine, N,N-bis(2-chloroethyl)-N’-cyclohexyl-N’-methyl-, dihydrochloride is unique due to the presence of both cyclohexyl and methyl groups, which enhance its lipophilicity and biological activity. The combination of these substituents allows the compound to interact with a broader range of molecular targets and exhibit distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
101418-36-4 |
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Molecular Formula |
C13H28Cl4N2 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[2-[cyclohexyl(methyl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C13H26Cl2N2.2ClH/c1-16(13-5-3-2-4-6-13)11-12-17(9-7-14)10-8-15;;/h13H,2-12H2,1H3;2*1H |
InChI Key |
YRFFWBBMVUATSX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC[NH+](CCCl)CCCl)C1CCCCC1.[Cl-].[Cl-] |
Origin of Product |
United States |
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